2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
Description
Properties
IUPAC Name |
2-[7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3S/c1-3-27-20-10-6-8-16-18-13-17(15-7-4-5-9-19(15)26)24-25(18)23(28-21(16)20)22-14(2)11-12-29-22/h4-12,18,23,26H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLGNANDJKVQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CC=C4O)C5=C(C=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(7-ethoxy-5-(3-methylthiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The compound features a complex structure that includes a benzo[e]pyrazolo[1,5-c][1,3]oxazine core and an ethoxy group, which may influence its biological interactions. The presence of a methylthiophene moiety also suggests potential for unique electronic and steric effects.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives related to this compound. For instance, compounds with similar structural motifs have shown significant inhibition against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 7 | Escherichia coli, Staphylococcus aureus | 1.6 mg/mL |
| Compound 7 | Bacillus subtilis | 0.833 mg/mL |
These findings indicate that modifications in the structure can enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of the compound has been explored through various in vitro assays. A study demonstrated that related compounds exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer):
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| Compound 9 | MCF-7 | 16.19 ± 1.35 |
| Compound 9 | HCT-116 | 17.16 ± 1.54 |
These results suggest that the introduction of specific substituents can significantly enhance the cytotoxicity of compounds within this class .
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Some derivatives have been assessed for their ability to modulate inflammatory cytokines such as IL-6 and TNF-α:
| Compound | Cytokine Measured | Effect |
|---|---|---|
| Benzoxazepine Derivative | IL-6 | Decreased release |
| Benzoxazepine Derivative | TNF-α | Decreased release |
The modulation of these cytokines indicates potential therapeutic applications in inflammatory diseases .
The biological activity of the compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The mechanism of action may involve:
- Inhibition of bacterial enzymes : Compounds may interfere with bacterial cell wall synthesis or protein synthesis.
- Induction of apoptosis in cancer cells : Activation of intrinsic apoptotic pathways leading to cell death.
- Cytokine modulation : Alteration of pro-inflammatory cytokine production.
Case Studies
Several case studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Efficacy : A study demonstrated that derivatives with ethoxy groups exhibited enhanced activity against resistant strains of bacteria.
- Cytotoxicity Profile : Research indicated that compounds with specific methyl and ethoxy substitutions showed promising results in inhibiting tumor growth in xenograft models.
Comparison with Similar Compounds
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine ()
- Core : Pyrazolo[1,5-c][1,3]benzoxazine.
- Substituents: 5-(4-Butoxyphenyl): Longer alkoxy chain increases lipophilicity compared to the target compound’s 7-ethoxy group. 2-(4-Ethoxyphenyl): Ethoxy group mirrors the target’s 7-ethoxy but lacks the phenolic –OH.
- Implications: The absence of a phenol group may reduce hydrogen-bonding interactions, affecting solubility and crystal packing .
2-(4-Ethoxyphenyl)-7-methoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine ()
- Core : Identical benzopyrazolooxazine backbone.
- 5-(Thiophen-2-yl): Lacks the methyl group on thiophene, reducing steric hindrance compared to the target’s 3-methylthiophen-2-yl. 2-(4-Ethoxyphenyl): Replaces the phenol group, diminishing hydrogen-bond donor capacity .
Functional Group Analysis
- Phenol vs. Alkoxy: The target’s phenolic –OH enhances solubility in polar solvents and may improve binding to hydrophilic targets compared to ethoxy/butoxy analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
